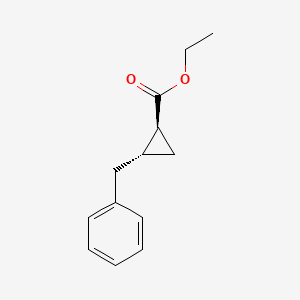![molecular formula C24H25FN2O2 B2769423 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877797-76-7](/img/structure/B2769423.png)
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a useful research compound. Its molecular formula is C24H25FN2O2 and its molecular weight is 392.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research : A derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, demonstrated potent cytotoxic activity against HT-29 cells (colorectal cancer cell line) by inducing apoptosis and cell cycle arrest. This compound downregulated Bcl-2 expression while upregulating Bax, caspase-3, -8, and -9 genes, indicating its potential as a chemotherapeutic agent in colon cancer treatment (Hanifeh Ahagh et al., 2019).
Chemical Synthesis : The compound's synthesis and characterization were studied, showing its potential in forming salts with different organic acids. This structural knowledge can be critical for pharmaceutical applications (Betz et al., 2011).
Molecular Docking and Binding Studies : Some derivatives of this compound have been studied for their binding affinity with estrogen receptors, showing significant anti-proliferative activities in breast cancer cell lines. This indicates their potential use in the development of cancer treatments (Parveen et al., 2017).
Neurological Research : Derivatives of this compound have been explored for their potential as atypical antipsychotics. These studies focused on modifying the compound’s structure to improve its efficacy in treating disorders like schizophrenia (Bolós et al., 1996).
Fluorescence and Photophysics Studies : Derivatives have been examined for their luminescent properties and photo-induced electron transfer, suggesting applications in developing fluorescence-based sensors or probes (Gan et al., 2003).
Antimicrobial Studies : Certain derivatives have shown potent antibacterial activities against various human pathogenic strains, indicating their potential in developing new antimicrobial agents (Nagaraj et al., 2019).
作用機序
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to inhibit both ENT1 and ENT2, but it is more selective towards ENT2 .
Mode of Action
The compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and influence adenosine-related functions .
Pharmacokinetics
Given its irreversible and non-competitive inhibition of ents , it is likely that the compound exhibits unique Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in the transport of nucleosides and nucleoside analogues . This could potentially disrupt nucleotide synthesis and chemotherapy, and influence adenosine-related functions . The exact molecular and cellular effects would depend on the specific cellular context and the presence of other interacting molecules.
生化学分析
Biochemical Properties
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It interacts with these transporters in a concentration-dependent manner .
Cellular Effects
In cellular processes, this compound influences cell function by inhibiting the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis . This compound also regulates extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ENTs and inhibiting their function . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that the inhibitory effect of this compound on ENTs could not be reversed with excess washing, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role as an ENT inhibitor, it may influence the metabolism of nucleosides and nucleoside analogues .
Transport and Distribution
As an ENT inhibitor, it likely interacts with these transporters to influence its localization or accumulation .
特性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-21-7-3-4-8-22(21)27-11-9-26(10-12-27)16-19-15-24(28)29-23-14-18-6-2-1-5-17(18)13-20(19)23/h3-4,7-8,13-15H,1-2,5-6,9-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJMKULKNFLREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
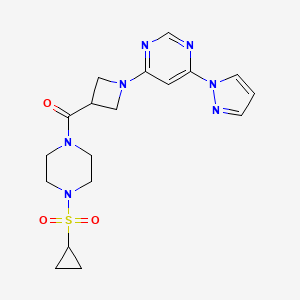
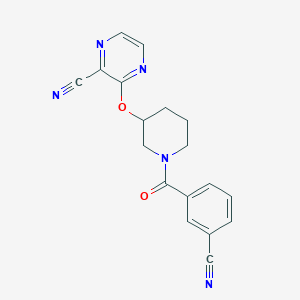
![ethyl 6-(4-butoxybenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2769342.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2769343.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pentanamide](/img/structure/B2769345.png)
![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)
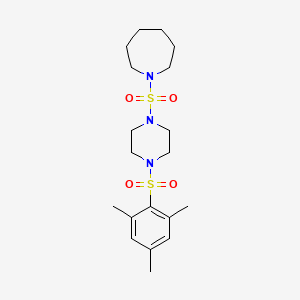
![1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2769349.png)
![N'-cycloheptyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2769351.png)
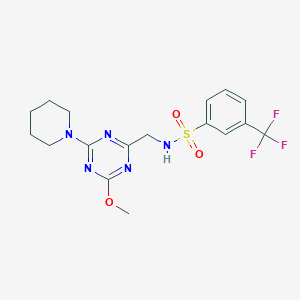
![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)
